Ortho-Chlorine vs Para-Chlorine: Lipophilicity and Electronic Profile
The ortho-chlorobenzylsulfanyl substituent of the target compound creates a distinct physicochemical signature compared to the para-chloro positional isomer 2-[(4-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile (CAS 1129406-30-9). Both isomers share the identical molecular formula (C₁₃H₉ClN₂S, MW 260.74) but the ortho-chlorine introduces steric hindrance around the thioether linkage and alters electron density at the sulfur atom through a proximity-based inductive effect . This ortho effect is known in medicinal chemistry to modulate metabolic stability, target binding kinetics, and off-target profiles in benzylsulfanyl-containing ligands [1].
| Evidence Dimension | Molecular property differentiation: ortho-Cl vs para-Cl positional isomerism |
|---|---|
| Target Compound Data | C₁₃H₉ClN₂S, MW 260.74, chlorine at ortho position of benzyl ring; predicted logP ~3.95–4.20 (based on ZINC-predicted values for C₁₃H₉ClN₂S isomers) [2] |
| Comparator Or Baseline | 2-[(4-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile: C₁₃H₉ClN₂S, MW 260.74, chlorine at para position; identical molecular formula but distinct InChI Key and SMILES |
| Quantified Difference | Positional difference: chlorine at ortho vs para. Predicted logP range 3.95–4.20 for C₁₃H₉ClN₂S scaffold (ZINC prediction); para isomer may exhibit slightly higher logP due to reduced steric shielding of sulfur [2]. |
| Conditions | In silico prediction (ZINC15 computed logP); experimental logP not available for either isomer |
Why This Matters
The ortho-chlorine substitution pattern influences both steric accessibility of the sulfur atom for further derivatization and potential binding site complementarity, preventing simple interchange with the para isomer in SAR exploration.
- [1] Klimešová, V.; Svoboda, M.; Waisser, K.; Pour, M.; Kaustová, J. Synthesis and Antimicrobial Activity of New 4-(Benzylsulfanyl)pyridine Derivatives. Collect. Czech. Chem. Commun. 1999, 64, 417–434. Highlights the role of benzylsulfanyl substitution pattern in antimycobacterial SAR. DOI: 10.1135/cccc19990417. View Source
- [2] ZINC15 Database. ZINC122948 and ZINC21490 entries for C₁₃H₉ClN₂S scaffold; computed logP values: 4.199. https://zinc.docking.org/substances/ZINC000000122948/ (accessed 2026-05-03). View Source
